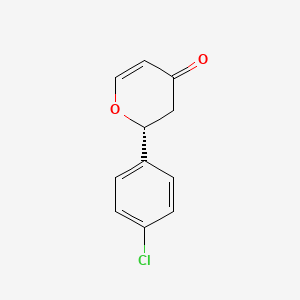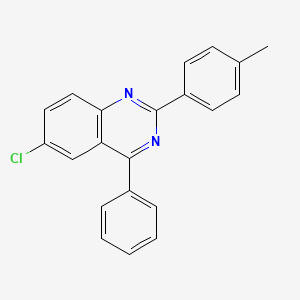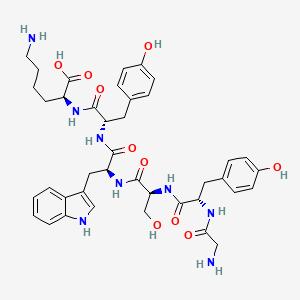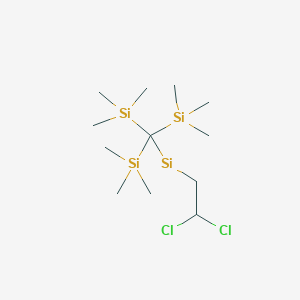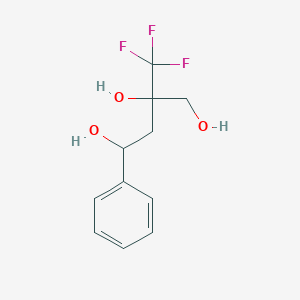
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and three hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol can be achieved through several synthetic routes. One common method involves the reaction of 4-Phenyl-2-(trifluoromethyl)butanoic acid with suitable reducing agents to introduce the hydroxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen gas and efficient catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature and pressure, are optimized to achieve the desired conversion rates.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-Phenyl-2-(trifluoromethyl)butanoic acid or corresponding ketones.
Reduction: Formation of 4-Phenyl-2-(trifluoromethyl)butane or corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(trifluoromethyl)butanoic acid
- 2-(Trifluoromethyl)phenylboronic acid
Comparison
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications .
Properties
CAS No. |
404576-87-0 |
|---|---|
Molecular Formula |
C11H13F3O3 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)butane-1,2,4-triol |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)10(17,7-15)6-9(16)8-4-2-1-3-5-8/h1-5,9,15-17H,6-7H2 |
InChI Key |
JHPDTILHUDNGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


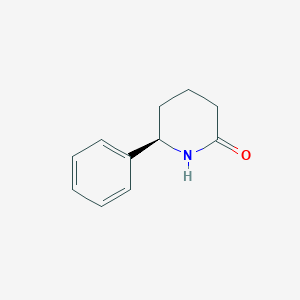
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
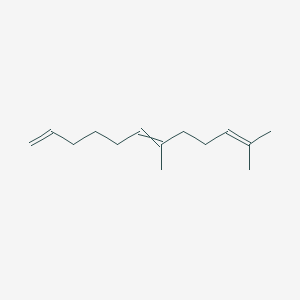
![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

